6-Ethoxy-3-(4-methoxybenzoyl)-4-(piperidin-1-yl)quinoline hydrochloride
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Description
6-Ethoxy-3-(4-methoxybenzoyl)-4-(piperidin-1-yl)quinoline hydrochloride is a useful research compound. Its molecular formula is C24H27ClN2O3 and its molecular weight is 426.94. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivative Formation
6-Ethoxy-3-(4-methoxybenzoyl)-4-(piperidin-1-yl)quinoline hydrochloride is part of a broader category of compounds that exhibit significant potential in scientific research due to their complex chemical structure and diverse pharmacological properties. Compounds within this class, such as quinoline derivatives, have been synthesized through various methods for potential applications in medicinal chemistry and biochemistry. For instance, Bänziger et al. (2000) detailed a practical and large-scale synthesis of rac-(3S,4aR,10aR)-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester, showcasing the synthetic accessibility of complex quinoline derivatives which are crucial intermediates for pharmaceutically active compounds (Bänziger, J. Cercus, and Wolfgang Stampfer, U. Sunay, 2000).
Antimicrobial and Antituberculosis Activity
Quinoline derivatives have demonstrated promising antimicrobial properties. El-Hashash et al. (2011) explored the synthesis of quinazolinone derivatives with notable antimicrobial activity, indicating the potential of quinoline compounds in combating bacterial infections (El-Hashash, Khalid M. Darwish, S. Rizk, F. A. El-Bassiouny, 2011). Similarly, Srinivasan et al. (2010) synthesized novel fluoroquinolone derivatives and evaluated them for antibacterial and antifungal activities, further highlighting the antimicrobial potential of quinoline derivatives (Srinivasan, Raja Mohmed Beema Shafreen, P. Nithyanand, P. Manisankar, S. K. Pandian, 2010).
Fluorescent Probes for DNA Detection
Quinoline derivatives have also found applications as fluorescent probes for DNA detection. Perin et al. (2011) synthesized novel aminated benzimidazo[1,2-a]quinolines as potential fluorescent probes for DNA detection, showcasing the utility of quinoline derivatives in bioanalytical chemistry (Perin, M. Hranjec, G. Pavlović, G. Karminski-Zamola, 2011).
Anticorrosive Materials
In addition to their biological applications, quinoline derivatives have been investigated for their anticorrosive properties. Verma et al. (2020) reviewed the effectiveness of quinoline and its derivatives as anticorrosive materials, emphasizing their potential in protecting metals against corrosion (Verma, M. Quraishi, E. Ebenso, 2020).
Properties
IUPAC Name |
(6-ethoxy-4-piperidin-1-ylquinolin-3-yl)-(4-methoxyphenyl)methanone;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3.ClH/c1-3-29-19-11-12-22-20(15-19)23(26-13-5-4-6-14-26)21(16-25-22)24(27)17-7-9-18(28-2)10-8-17;/h7-12,15-16H,3-6,13-14H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGYHVKVILRTRCX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)C(=O)C3=CC=C(C=C3)OC)N4CCCCC4.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.